molecular formula C11H11NO B13975354 1,3-Dimethyl-1H-indole-5-carbaldehyde

1,3-Dimethyl-1H-indole-5-carbaldehyde

Cat. No.: B13975354
M. Wt: 173.21 g/mol
InChI Key: FHMYNFFHXKSKSQ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indole-5-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products, including alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For this compound, the starting materials would include 1,3-dimethylindole and an appropriate aldehyde .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yields and purity of the final product. Common reagents used in these reactions include methanesulfonic acid and toluene .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-1H-indole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with specific enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methyl groups at the 1 and 3 positions can affect the compound’s electronic properties and steric hindrance, leading to different reactivity compared to other indole derivatives .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1,3-dimethylindole-5-carbaldehyde

InChI

InChI=1S/C11H11NO/c1-8-6-12(2)11-4-3-9(7-13)5-10(8)11/h3-7H,1-2H3

InChI Key

FHMYNFFHXKSKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)C=O)C

Origin of Product

United States

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